![molecular formula C17H18N4O2 B2929329 N-(2-(1,5-dimethyl-1H-pyrazol-3-yl)ethyl)-5-phenylisoxazole-3-carboxamide CAS No. 2034362-95-1](/img/structure/B2929329.png)
N-(2-(1,5-dimethyl-1H-pyrazol-3-yl)ethyl)-5-phenylisoxazole-3-carboxamide
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Overview
Description
The compound “N-(2-(1,5-dimethyl-1H-pyrazol-3-yl)ethyl)-5-phenylisoxazole-3-carboxamide” is a complex organic molecule that contains several functional groups and rings, including a pyrazole ring, an isoxazole ring, and a phenyl ring .
Molecular Structure Analysis
The molecular structure of this compound would be determined by the arrangement of its functional groups and rings. The pyrazole and isoxazole rings, along with the phenyl ring, would likely form the core structure of the molecule .Chemical Reactions Analysis
The reactivity of this compound would be influenced by its functional groups. For example, the carboxamide group could participate in hydrolysis reactions, while the pyrazole and isoxazole rings could undergo electrophilic substitution .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its functional groups and molecular structure. For example, the presence of the polar carboxamide group could impact its solubility in various solvents .Scientific Research Applications
Antileishmanial and Antimalarial Activities
This compound has been noted for its potent antileishmanial and antimalarial activities. A study highlighted the synthesis of hydrazine-coupled pyrazoles, which includes this compound, and their structures were verified through various analytical techniques .
Molecular Simulation Studies
Molecular simulation studies have been conducted to justify the in vitro antipromastigote activity of related pyrazole-bearing compounds. These studies involve analyzing the fitting pattern in active sites and calculating binding free energies .
Suzuki Coupling Reagent
The compound has been used as a reagent for Suzuki Coupling, which is a significant type of cross-coupling reaction used to synthesize biaryl compounds .
Preparation of Selective Inhibitors
It serves as a reagent in the preparation of selective inhibitors, such as quinazolinyl-phenol inhibitors of CHK1 with potential antitumor and radioprotective properties .
Antimicrobial Potential
Derivatives of this compound have shown good antimicrobial potential against various strains, indicating its usefulness in developing new antimicrobial agents .
Anti-tubercular Activity
Pyrazole derivatives have been evaluated for their anti-tubercular potential against Mycobacterium tuberculosis. Some derivatives have shown potent activity compared to others .
Apoptosis Induction in Cancer Research
A synthesized pyrazole derivative was discussed for its mechanism in causing cell death by preventing wound healing and colony formation, delaying cell cycle phases, activating certain protein levels, and potentially inducing apoptosis through DNA damage .
Safety And Hazards
properties
IUPAC Name |
N-[2-(1,5-dimethylpyrazol-3-yl)ethyl]-5-phenyl-1,2-oxazole-3-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18N4O2/c1-12-10-14(19-21(12)2)8-9-18-17(22)15-11-16(23-20-15)13-6-4-3-5-7-13/h3-7,10-11H,8-9H2,1-2H3,(H,18,22) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MUYPQPSPOGYOPY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NN1C)CCNC(=O)C2=NOC(=C2)C3=CC=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18N4O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
310.35 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2-(1,5-dimethyl-1H-pyrazol-3-yl)ethyl)-5-phenylisoxazole-3-carboxamide |
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